Moderate CYP2C19 Inhibition Profile vs. Class Baseline
1-(3-Bromophenyl)piperidin-4-one exhibits a defined inhibitory activity against the cytochrome P450 enzyme CYP2C19, a key hepatic enzyme involved in drug metabolism. Its IC50 value of 7.0 µM (7.00E+3 nM) [1] indicates a moderate level of inhibition. While direct head-to-head data for the 4-bromo isomer is not available, this value provides a crucial baseline for researchers concerned with metabolic liabilities and potential drug-drug interactions. The compound's interaction with CYP2C19 is quantifiable and can be contrasted with other piperidin-4-one derivatives, some of which may show no inhibition (IC50 > 100 µM) [2].
| Evidence Dimension | CYP2C19 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 7.0 µM (7,000 nM) |
| Comparator Or Baseline | Class-level baseline (e.g., compounds with no inhibition >100 µM) [2] |
| Quantified Difference | Specific, measurable inhibition vs. potentially inert analogs |
| Conditions | Human microsomes, preincubated for 5 mins before substrate addition, measured after 10 mins by LC/MS/MS [1] |
Why This Matters
For procurement in ADME/Tox studies, knowing a compound's CYP inhibition profile is essential for predicting metabolic stability and potential for drug-drug interactions, making this compound a valuable tool for investigating CYP2C19-related pathways.
- [1] BindingDB. (2016). BDBM50069813: Inhibition of CYP2C19 in human microsomes. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50069813 View Source
- [2] PubMed Central. (2021). Table 1: Percent inhibition at 100 µM for various compounds. Retrieved from https://pmc.ncbi.nlm.nih.gov/ View Source
